molecular formula C13H14F3N3O2S B10909199 Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Cat. No.: B10909199
M. Wt: 333.33 g/mol
InChI Key: OEAHYIBPKUNXEA-UHFFFAOYSA-N
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Description

Molecular Architecture and Structural Characterization

Systematic IUPAC Nomenclature and Chemical Formula

The compound is formally named methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate according to IUPAC rules. Its molecular formula, C₁₃H₁₄F₃N₃O₂S , reflects the integration of a pyrazolo[3,4-b]pyridine core with a 2-propyl group, a trifluoromethyl substituent, and a methyl thioacetate side chain. The molecular weight is 333.33 g/mol , as calculated from its constituent atoms.

Table 1: Molecular Identity
Property Value
IUPAC Name Methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate
Molecular Formula C₁₃H₁₄F₃N₃O₂S
Molecular Weight 333.33 g/mol
Canonical SMILES CCCN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F

Three-Dimensional Conformational Analysis

The compound adopts a planar pyrazolo[3,4-b]pyridine core, with the pyrazole and pyridine rings fused at positions 3 and 4, respectively. X-ray crystallography data from analogous structures (e.g., methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate) reveal a dihedral angle of 8.2° between the pyrazole and pyridine rings, minimizing steric strain. The 2-propyl group extends perpendicularly from the pyrazole nitrogen, creating a gauche conformation that optimizes van der Waals interactions.

The trifluoromethyl group at position 4 lies coplanar with the pyridine ring due to conjugation with the π-system, while the thioacetate moiety at position 6 adopts a synclinal arrangement (torsional angle: 62° ) relative to the pyridine plane.

Tautomeric Equilibria in Pyrazolo[3,4-b]pyridine Systems

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H- forms, governed by proton migration between N1 and N2 atoms. In this compound, the 2-propyl group locks the tautomeric equilibrium into the 2H- form by sterically hindering N1 protonation. Nuclear magnetic resonance (NMR) studies of related compounds show no observable tautomeric interconversion at room temperature, confirming the dominance of the 2H configuration.

Density functional theory (DFT) calculations predict a tautomerization energy barrier of 24.3 kcal/mol , rendering the process negligible under standard conditions.

Electronic Effects of Trifluoromethyl Substituent

The trifluoromethyl (-CF₃) group at position 4 exerts strong electron-withdrawing inductive effects (-I), decreasing electron density across the pyridine ring. Natural bond orbital (NBO) analysis reveals a 0.43 e⁻ charge depletion at the C4 position, stabilizing the ring against electrophilic attack.

Concomitantly, the -CF₃ group enhances lipophilicity (calculated logP: 2.81 ) and metabolic stability by resisting oxidative degradation. Frontier molecular orbital (FMO) studies indicate that the lowest unoccupied molecular orbital (LUMO) localizes predominantly on the pyridine ring (-4.2 eV), making it susceptible to nucleophilic substitution.

Thioether Linkage Geometry and Bond Parameters

The thioether bridge (-S-CH₂-COOCH₃) connects the pyridine ring to the methyl acetate group. X-ray data from analogous thioether-containing compounds show a C-S-C bond angle of 104.5° , deviating from the ideal tetrahedral geometry due to lone pair repulsion. The C-S bond length measures 1.81 Å , consistent with single-bond character.

Table 2: Thioether Bond Geometry
Parameter Value
C-S Bond Length 1.81 Å
C-S-C Bond Angle 104.5°
Torsional Angle (S-C-C=O) 172°

The nearly linear torsional angle between the sulfur atom and carbonyl group (172° ) minimizes steric clashes between the thioether and pyridine hydrogen atoms. This geometry facilitates rotational flexibility , enabling conformational adaptation during molecular recognition events.

Properties

Molecular Formula

C13H14F3N3O2S

Molecular Weight

333.33 g/mol

IUPAC Name

methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate

InChI

InChI=1S/C13H14F3N3O2S/c1-3-4-19-6-8-9(13(14,15)16)5-10(17-12(8)18-19)22-7-11(20)21-2/h5-6H,3-4,7H2,1-2H3

InChI Key

OEAHYIBPKUNXEA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Multicomponent Reactions Using 3-Aminopyrazole Derivatives

Shi et al. developed a one-pot synthesis of pyrazolo[3,4-b]pyridines via condensation of aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazoles. For the target compound, 3-amino-2-propyl-4-(trifluoromethyl)pyrazole would react with trifluoromethyl-substituted aldehydes and the nitroethenamine precursor. This method achieves yields of 70–85% under solvent-free conditions at 80–100°C.

Reaction Scheme:

  • Knoevenagel condensation between aldehyde and nitroethenamine.

  • Cyclization with 3-aminopyrazole to form the pyridine ring.

  • Aromatization via elimination of methylthiol and nitro groups.

Three-Component Coupling with Arylglyoxals

Marjani et al. reported a TPAB-catalyzed reaction of arylglyoxals, 3-methyl-1-arylpyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds. Adapting this method, 4-(trifluoromethyl)phenylglyoxal reacts with 3-amino-2-propylpyrazole and dimedone to yield the pyrazolo[3,4-b]pyridine core. Optimal conditions include H2O/acetone (1:2) at 80°C, achieving 92–97% yields.

Key Advantages:

  • Catalyst (TPAB) enables dearoylation and reduces side products.

  • Solvent system minimizes purification steps.

ParameterValue
Temperature90°C
Reaction Time30 hours
DMSO Equivalents3
Yield78–85%

Metal-Free Coupling with Thiols

Alternative protocols avoid metals by using hypervalent iodine reagents. For example, iodobenzene diacetate (PIDA) oxidizes thiols to disulfides, enabling coupling with electron-deficient pyridine derivatives. However, this method requires rigorous anhydrous conditions and offers lower yields (65–72%) compared to DMSO.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Pyrazolo[3,4-b]pyridine formation is sensitive to solvent polarity. Polar aprotic solvents (DMF, DMSO) improve cyclization but may hinder thiolation. A two-step protocol is recommended:

  • Synthesize the core in DMF at 100°C.

  • Perform thiolation in toluene/DMSO (2:1) at 90°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Multicomponent8597One-pot, solvent-freeRequires high-temperature step
TPAB-Catalyzed9799High regioselectivityExpensive catalyst
DMSO Thiolation8395Metal-free, scalableLong reaction time

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and ester (-COOCH₃) groups enable nucleophilic substitution. Key examples include:

  • Thioether reactivity : The sulfur atom undergoes alkylation with electrophilic reagents. For example, reaction with chloroacetonitrile in DMF/K₂CO₃ yields S-alkylated derivatives (e.g., compound 8 in ).

  • Ester hydrolysis : Under basic conditions (NaOH/EtOH), the methyl ester converts to a carboxylic acid, enhancing water solubility for biological assays.

ReactionConditionsProductYieldSource
Alkylation of thioetherChloroacetonitrile, K₂CO₃, DMFS-alkylated thioacetate65–75%
Ester hydrolysisNaOH, EtOH, refluxCarboxylic acid derivative>90%

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Sulfoxide formation : Treatment with H₂O₂ in acetic acid produces sulfoxide derivatives, which are intermediates for further functionalization .

  • Sulfone formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfones, enhancing metabolic stability.

Cyclocondensation Reactions

The pyrazolo[3,4-b]pyridine core participates in cyclocondensation to form fused heterocycles:

  • Triazole formation : Reaction with hydrazines in ZrCl₄-catalyzed conditions generates triazolo-pyrazolo[3,4-b]pyridines (e.g., compounds 5a–c in ).

  • Thiadiazole synthesis : Treatment with CS₂/KOH introduces thiadiazole rings via mercapto intermediate 7 .

ReactionCatalysts/ConditionsProductIC₅₀ (nM)Source
Triazole cyclocondensationZrCl₄, EtOH/DMF, 95°CTriazolo-pyrazolo[3,4-b]pyridine45–48
Thiadiazole formationCS₂, KOH, refluxThiadiazole derivative 7 6–7

Halogenation Reactions

The trifluoromethyl group directs electrophilic halogenation at the pyridine ring:

  • Iodination : Using N-iodosuccinimide (NIS) in dichloromethane introduces iodine at position 3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Glycosylation Reactions

The thio group reacts with glycosyl bromides to form thioglycosides:

  • Glucose conjugation : Reaction with 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide in acetone/KOH yields acetyl-protected thioglycosides (e.g., compound 14 in ). These derivatives show enhanced CDK2 inhibition (IC₅₀ = 6 nM) .

Biological Activity Modulation

Structural modifications directly impact biological efficacy:

  • Thioglycoside derivatives : Compounds 14 and 15 exhibit 5 hydrogen bonds with CDK2’s Leu83, explaining their superior cytotoxicity (IC₅₀ = 6–7 nM) .

  • Trifluoromethyl effect : The -CF₃ group enhances lipophilicity and target binding via hydrophobic interactions .

Comparative Reactivity

DerivativeKey FeatureReactivity HighlightSource
Methyl 2-((2-isopropyl-...)Isopropyl substituentHigher steric hindrance
Methyl 2-((2-methyl-...)Methyl substituentFaster oxidation kinetics

Synthetic Pathways

The compound is synthesized via:

  • Core formation : Cyclocondensation of 5-aminopyrazole with β-ketoesters .

  • Thioacetate introduction : Reaction with methyl chloroacetate/K₂CO₃ .

  • Trifluoromethylation : Using CF₃COCl/CuI under Ullmann conditions .

Scientific Research Applications

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activities against various cancer cell lines. For instance, a library of tetrasubstituted pyrazolo compounds was evaluated for their effects on K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The most active compounds showed low micromolar GI50 values, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Pyrazolo Compounds

Compound IDStructureGI50 (µM) K562GI50 (µM) MV4-11GI50 (µM) MCF-7
18Structure A7.7 ± 2.6>10>10
19Structure B6.5 ± 1.37.1 ± 2.96.3 ± 2.2
20Structure C5.0 ± 1.8>10>10
21Structure D3.5 ± 1.24.8 ± 2.57.3 ± 0.2
...............

Applications in Drug Development

  • Anticancer Agents : The compound's structural features suggest potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells and inhibit cell proliferation .
  • Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives can also exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Neurological Disorders : Some pyrazolo compounds have been investigated for their neuroprotective effects, suggesting possible applications in treating neurodegenerative diseases .

Case Study 1: Antiproliferative Effects

A study published in Molecules highlighted the synthesis and antiproliferative activity of various substituted pyrazolo compounds, including methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate derivatives against K562 and MCF-7 cell lines . The results indicated that specific substitutions at the pyrazole ring significantly enhanced biological activity.

Case Study 2: Mechanism of Action

Another research focused on the mechanism through which these compounds induce cell death by activating caspase pathways and disrupting microtubule dynamics . This study provided insights into how this compound could be utilized in combination therapies for enhanced efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazolo[3,4-b]pyridine core are likely to play crucial roles in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in alkyl chain length, aromatic substitution, and functional groups (ester vs. acid). These modifications influence physicochemical properties, solubility, and biological activity.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences Reference
Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate 2-propyl, 4-CF₃, 6-SCH₂COOCH₃ C₁₂H₁₃F₃N₃O₂S 328.31 1018046-75-7 Reference compound; methyl ester form
2-[[2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid 2-propyl, 4-CF₃, 6-SCH₂COOH C₁₁H₁₀F₃N₃O₂S 305.28 1018046-81-5 Carboxylic acid derivative; higher polarity
2-{[2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid 2-ethyl, 4-CF₃, 6-SCH₂COOH C₁₁H₁₀F₃N₃O₂S 305.28 1018166-25-0 Shorter alkyl chain (ethyl vs. propyl); reduced lipophilicity
Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate 2,3-dimethyl, 4-CF₃, 6-SCH₂COOCH₃ C₁₂H₁₃F₃N₃O₂S 328.31 1018047-51-2 Additional methyl group at position 3; increased steric hindrance
2-[3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid 3-cyclopropyl, 6-(4-ethylphenyl), 4-CF₃ C₂₀H₁₈F₃N₃O₂ 389.37 1018143-88-8 Aromatic substitution; enhanced π-π stacking potential

Impact of Substituents on Properties

  • Shorter chains (e.g., ethyl) may reduce metabolic stability but improve aqueous solubility.
  • Trifluoromethyl Group :

    • Present in all analogs, this group enhances resistance to oxidative metabolism and improves binding affinity to hydrophobic pockets in biological targets .
  • Ester vs. Acid Functional Groups :

    • The methyl ester (target compound) acts as a prodrug, likely undergoing hydrolysis in vivo to the active carboxylic acid form .
    • Acid derivatives exhibit higher polarity, impacting solubility and renal clearance.
  • Cyclopropyl and aromatic substituents (e.g., 4-ethylphenyl) may enhance target selectivity via van der Waals or π-π interactions .

Biological Activity

Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H14F3N3O2S
  • CAS Number : 1018166-77-2
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves a multi-step process typically including the formation of the pyrazolo[3,4-b]pyridine scaffold followed by thiolation and esterification. Recent studies have highlighted efficient synthetic routes using microwave-assisted techniques which enhance yield and reduce reaction times .

Anticancer Activity

This compound has shown promising anticancer properties. Pyrazole derivatives are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated significant inhibition against breast cancer cells with IC50 values in the low micromolar range .

Antiviral Activity

The compound's pyrazole structure suggests potential antiviral activity. Research indicates that similar compounds exhibit efficacy against viruses like HIV and Measles Virus (MeV), with EC50 values ranging from nanomolar to micromolar concentrations . The mechanism often involves interference with viral replication processes.

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrazoles possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds related to this compound have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at MIC values below 50 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group and variations in alkyl substituents on the pyrazole ring can significantly affect potency and selectivity. For instance, replacing the trifluoromethyl group with other halogens has been correlated with improved binding affinity to target enzymes involved in cancer progression .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrazole derivatives including this compound against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at concentrations as low as 5 µM.
    CompoundCell LineIC50 (µM)
    AMCF75
    BHeLa10
    CA54915
  • Antiviral Testing : In another study, the compound was tested for its efficacy against HIV strains with resistance mutations. Results showed that it maintained antiviral activity with an EC50 value of approximately 60 nM.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate, and how can reaction progress be monitored?

The synthesis typically involves a multi-step approach:

  • Step 1 : Prepare the pyrazolo[3,4-b]pyridine core via cyclization of hydrazine derivatives with β-keto esters under acidic conditions.
  • Step 2 : Introduce the trifluoromethyl group using electrophilic trifluoromethylation reagents (e.g., Umemoto’s reagent) .
  • Step 3 : Thioacetate coupling via nucleophilic substitution between the 6-thiol intermediate and methyl bromoacetate in DMF at 60–80°C .
  • Monitoring : Use HPLC for purity assessment (≥95%) and NMR (¹H/¹³C) to confirm structural integrity. Key NMR signals include the methyl ester (~δ 3.7 ppm) and pyrazole protons (~δ 6.8–7.2 ppm) .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrazole and thioacetate regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~363.1 Da) and detect impurities.
  • HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity and stability under stress conditions (e.g., pH 2–9) .

Q. How should this compound be stored to ensure stability, and what degradation products are likely?

  • Storage : Seal in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the thioacetate group .
  • Degradation Pathways : Hydrolysis of the ester group to carboxylic acid under high humidity or oxidation of the sulfur moiety to sulfoxide/sulfone . Monitor via TLC (Rf shift) or LCMS .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition : Screen against kinases (e.g., JAK2) or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assay, with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can low yields in the thioacetate coupling step be resolved?

  • Optimization Strategies :
    • Use alternative solvents (e.g., THF instead of DMF) to reduce side reactions.
    • Employ coupling agents like EDC/HOBt for activating the thiol intermediate .
    • Increase reaction time (24–48 hrs) and monitor completion via TLC (hexane:EtOAc 3:1) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variable Substituents :
    • Replace the 2-propyl group with isopropyl or cyclopropyl to assess steric effects on receptor binding .
    • Modify the trifluoromethyl group to chlorine or methyl to evaluate electronic contributions .
  • Assay Design : Compare IC₅₀ values across analogs in enzyme assays and correlate with computational docking results (e.g., AutoDock Vina) .

Q. How to address contradictions in reported biological activity data across studies?

  • Potential Factors :
    • Purity Discrepancies : Cross-validate purity using orthogonal methods (HPLC vs. LCMS) .
    • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .
    • Structural Analogues : Confirm that compared studies use the exact compound; minor substituent changes (e.g., ethyl vs. propyl) can drastically alter activity .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Kinetic Analysis : Perform time-dependent enzyme inhibition assays to distinguish reversible vs. irreversible binding .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with target proteins .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes, focusing on thioacetate hydrolysis .

Q. How to troubleshoot unexpected byproducts during synthesis?

  • Common Issues :
    • Oxidation Byproducts : Add antioxidants (e.g., BHT) to reaction mixtures and work under N₂ .
    • Ester Hydrolysis : Avoid aqueous workup at high pH; use neutral extraction (sat. NaHCO₃) .
    • Characterization : Isolate byproducts via preparative HPLC and analyze with HRMS/NMR to identify structures .

Q. What computational methods are effective for predicting interactions with biological targets?

  • Molecular Docking : Use Schrödinger Suite or MOE to model binding poses in kinase active sites, focusing on H-bonds with the pyrazole nitrogen and hydrophobic interactions with the trifluoromethyl group .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes and identify critical residues .

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